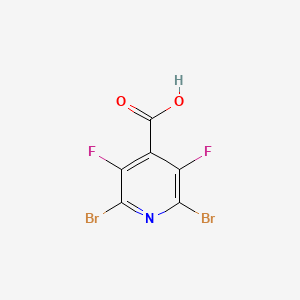

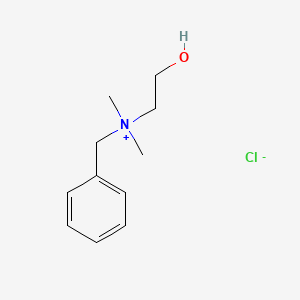

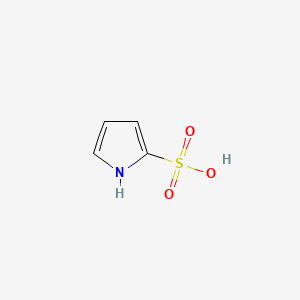

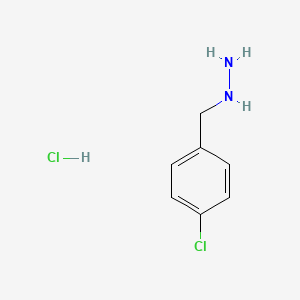

![molecular formula C14H8N2 B1598068 [1,1'-联苯]-3,3'-二腈 CAS No. 36852-02-5](/img/structure/B1598068.png)

[1,1'-联苯]-3,3'-二腈

描述

[1,1’-Biphenyl]-3,3’-dicarbonitrile is an organic compound characterized by two benzene rings connected by a single bond, with each benzene ring bearing a nitrile group at the 3-position

科学研究应用

聚集诱导发射 (AIE)

3,3'-二氰基联苯: 在聚集诱导发射 (AIE) 领域具有潜在的应用价值。AIE 是一种现象,即非发光分子在溶液中由于分子内运动受限而聚集形成聚集体时会发出明亮的光。 这种特性对于开发新型发光材料特别有用,这些材料可以避免传统荧光团中常见的聚集引起的荧光猝灭效应 .

有机电子学

在有机电子学中,3,3'-二氰基联苯衍生物可用于制造具有高电流效率和优异外量子效率的有机发光二极管 (OLED)。 该化合物具有形成聚集体以增强亮度的能力,使其成为改善 OLED 性能的候选材料 .

生物医学研究

3,3'-二氰基联苯独特的光物理特性使其适用于生物医学应用,例如开发用于疾病诊断、细胞追踪和影像引导手术的分子探针。 它在 AIE 中的作用可以用来创建响应特定生物过程而发光的探针 .

物理过程监测

3,3'-二氰基联苯: 可用于监测玻璃化转变、聚合和自组装等物理过程。 AIE 特性允许可视化这些过程,这对理解材料行为和开发新材料很有价值 .

抗菌剂

3,3'-二氰基联苯的衍生物已显示出作为潜在抗菌剂的希望。 研究表明,某些联苯衍生物对革兰氏阴性菌表现出抑制作用,表明它们可能在开发新型抗生素方面具有应用价值 .

化学合成

该化合物可以作为合成复杂有机分子的前体。 它的氰基可以进行各种化学反应,使其成为合成天然产物和其他有价值化合物的通用构建块 .

纳米材料工程

由于其结构特性,3,3'-二氰基联苯可用于纳米材料的工程化。 它可以帮助设计具有特定物理化学性质的纳米结构,以便在纳米医学和其他纳米技术领域中应用 .

环境科学

虽然与3,3'-二氰基联苯没有直接关系,但联苯化合物因其对环境的影响和应用而受到研究。 了解类似化合物的行为和应用可以洞悉3,3'-二氰基联苯的潜在环境应用或影响 .

作用机制

Target of Action

It has been found to interact with silver (i) salts, forming different coordination compounds .

Mode of Action

3,3’-Dicyanobiphenyl, when reacted with silver (I) salts, gives rise to different coordination compounds. The crystal structures of these compounds have 1:1 ligand:cation ratios . This suggests that 3,3’-Dicyanobiphenyl interacts with its targets, leading to changes in their coordination environments .

Result of Action

Its ability to form different coordination compounds when reacted with silver (i) salts suggests that it may induce structural changes in its targets .

生化分析

Biochemical Properties

[1,1’-Biphenyl]-3,3’-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between [1,1’-Biphenyl]-3,3’-dicarbonitrile and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity and alterations in metabolic pathways .

Cellular Effects

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and cellular metabolism. At higher concentrations, [1,1’-Biphenyl]-3,3’-dicarbonitrile can induce oxidative stress, resulting in cellular damage and apoptosis. The compound’s impact on cell function is also evident in its ability to disrupt mitochondrial function, leading to altered energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of [1,1’-Biphenyl]-3,3’-dicarbonitrile involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, [1,1’-Biphenyl]-3,3’-dicarbonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions contribute to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, [1,1’-Biphenyl]-3,3’-dicarbonitrile can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3,3’-dicarbonitrile in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while at higher doses, it can induce significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. High doses of [1,1’-Biphenyl]-3,3’-dicarbonitrile can lead to adverse effects such as liver and kidney damage, as well as disruptions in the endocrine system. These findings highlight the importance of dose-dependent studies in understanding the compound’s safety profile .

Metabolic Pathways

[1,1’-Biphenyl]-3,3’-dicarbonitrile is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The interaction of [1,1’-Biphenyl]-3,3’-dicarbonitrile with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-3,3’-dicarbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-3,3’-dicarbonitrile can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3,3’-dicarbonitrile is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of [1,1’-Biphenyl]-3,3’-dicarbonitrile in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’-dicarbonitrile typically involves the reaction of 3-bromobenzonitrile with a suitable biphenyl precursor under conditions that facilitate the formation of the biphenyl linkage. Common methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between 3-bromobenzonitrile and a boronic acid derivative of biphenyl is a widely used method.

Ullmann Coupling: This copper-catalyzed reaction involves the coupling of 3-bromobenzonitrile with a biphenyl derivative under high-temperature conditions.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,3’-dicarbonitrile often employs scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability .

Types of Reactions:

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated biphenyl derivatives.

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Incorporated into polymers and liquid crystals for electronic applications.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to biologically active biphenyl compounds.

Biological Studies: Used as a probe in studies of enzyme interactions and metabolic pathways.

Industry:

相似化合物的比较

Biphenyl: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

[1,1’-Biphenyl]-4,4’-dicarbonitrile: Similar structure but with nitrile groups at the 4-position, leading to different reactivity and applications.

Uniqueness:

属性

IUPAC Name |

3-(3-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJJNOUAWHQIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362679 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36852-02-5 | |

| Record name | 3,3'-Dicyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。